N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Properties
Molecular Formula |
C18H14ClNO4 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO4/c1-10-3-5-12-14(21)9-17(24-16(12)7-10)18(22)20-11-4-6-15(23-2)13(19)8-11/h3-9H,1-2H3,(H,20,22) |
InChI Key |
AIXSALALBIEWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an appropriate amine, such as 3-chloro-4-methoxyaniline, in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification methods to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide
- N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
Comparison
Compared to similar compounds, N-(3-chloro-4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
